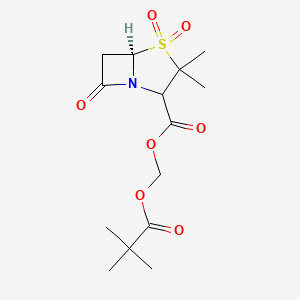

Pivoxilsulbactam

Description

BenchChem offers high-quality Pivoxilsulbactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pivoxilsulbactam including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO7S |

|---|---|

Molecular Weight |

347.39 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3/t9-,10?/m1/s1 |

InChI Key |

OHPVYKXTRACOSQ-YHMJZVADSA-N |

Isomeric SMILES |

CC1(C(N2[C@H](S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Pivoxilsulbactam & The Kinetics of Suicide Inhibition

This technical guide details the mechanism of action, bioactivation, and experimental characterization of Pivoxilsulbactam , the pivaloyloxymethyl ester prodrug of the beta-lactamase inhibitor sulbactam.

Executive Technical Summary

Pivoxilsulbactam (Pivaloyloxymethyl sulbactam) is a lipophilic ester prodrug designed to overcome the poor oral bioavailability of its parent compound, sulbactam . While sulbactam itself is a potent, irreversible "suicide" inhibitor of Ambler Class A serine beta-lactamases, its polarity limits passive diffusion across the intestinal epithelium.

The mechanism of action operates in two distinct phases:

-

Bioactivation Phase: Rapid hydrolysis of the ester linkage by non-specific esterases in the intestinal mucosa and portal circulation, releasing active sulbactam.

-

Pharmacodynamic Phase: The active sulbactam moiety covalently acylates the active site serine of target beta-lactamases (e.g., TEM-1, SHV-1), undergoing a chemical rearrangement that permanently inactivates the enzyme, thereby restoring the efficacy of partner penicillins.

Phase I: Prodrug Bioactivation & Pharmacokinetics

The Ester Strategy

Sulbactam is a penicillanic acid sulfone. The carboxylic acid at the C3 position is ionized at physiological pH, preventing significant oral absorption. Pivoxilsulbactam masks this charge via a pivaloyloxymethyl ester linkage, significantly increasing lipophilicity and enabling passive transport via the PEPT1 transporter and simple diffusion.

Hydrolysis Pathway

Upon absorption, the prodrug encounters ubiquitous carboxylesterases. The hydrolysis is not a single step; it involves an unstable hydroxymethyl intermediate that spontaneously collapses.

Key Byproducts:

-

Pivalic Acid: A critical safety consideration. Free pivalic acid conjugates with free carnitine to form pivaloylcarnitine, which is excreted renally. Chronic administration can lead to secondary carnitine deficiency , a toxicity profile distinct from the active inhibitor itself.

-

Formaldehyde: Generated in stoichiometric amounts but rapidly metabolized to formate and CO2.

Visualization: Bioactivation Cascade

The following diagram illustrates the conversion pathway from the prodrug to the active inhibitor.

Figure 1: The bioactivation pathway of Pivoxilsulbactam. Note the generation of pivalic acid, which necessitates carnitine monitoring in long-term studies.

Phase II: Molecular Mechanism of Beta-Lactamase Inhibition

Sulbactam acts as a mechanism-based (suicide) inhibitor . Unlike competitive inhibitors that reversibly bind the active site, sulbactam utilizes the enzyme's own catalytic machinery to generate a reactive species that traps the enzyme.

The Acylation-Rearrangement Logic

-

Recognition (

): The beta-lactamase recognizes the beta-lactam ring of sulbactam. -

Acylation (

): The active site Serine-70 (in Class A numbering) attacks the beta-lactam carbonyl, opening the ring. -

Branch Point (

vs-

Path A (Hydrolysis/Turnover): Water attacks the acyl-enzyme bond, releasing hydrolyzed sulbactam and regenerating active enzyme. For sulbactam, this is slow compared to substrates like penicillin.

-

Path B (Inactivation): The acyl-enzyme intermediate undergoes a tautomeric rearrangement (often involving the sulfone group), forming a stable trans-enamine or cross-linking to other residues (e.g., Ser-130). This species cannot be hydrolyzed.

-

Visualization: Suicide Inhibition Kinetics

Figure 2: Kinetic pathway of suicide inhibition. Efficacy depends on the partition ratio: the number of turnover events (

Experimental Protocols for Characterization

To validate the mechanism in a drug development context, two assays are critical: one for the prodrug stability and one for the inhibitor potency.

Protocol A: In Vitro Bioactivation (Esterase Hydrolysis)

Purpose: To confirm the prodrug is rapidly converted to the active moiety in plasma/intestinal fluid.

-

Reagents: Pooled human liver microsomes (HLM) or Intestinal S9 fraction; PBS (pH 7.4); Acetonitrile (quenching agent).

-

Preparation: Prepare a 10 mM stock of Pivoxilsulbactam in DMSO.

-

Incubation:

-

Dilute prodrug to 10 µM in PBS containing 0.5 mg/mL protein (microsomes/S9).

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling: At t = 0, 5, 10, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately add 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 10,000 x g for 10 min.

-

Analysis: Analyze supernatant via LC-MS/MS.

-

Monitor: Depletion of Pivoxilsulbactam (Parent) and appearance of Sulbactam (Metabolite).

-

Success Metric:

minutes indicates rapid bioactivation potential.

-

Protocol B: Determination of via Nitrocefin Competition

Purpose: To quantify the affinity of the active sulbactam moiety for a specific beta-lactamase (e.g., TEM-1).

Principle: Nitrocefin is a chromogenic cephalosporin that turns from yellow (

Workflow:

-

Enzyme Prep: Dilute purified TEM-1 beta-lactamase in Assay Buffer (50 mM Phosphate, pH 7.0) to a concentration yielding a linear rate of nitrocefin hydrolysis over 5 minutes.

-

Inhibitor Series: Prepare serial dilutions of Sulbactam (Active moiety, not Pivoxil) ranging from 0.1 µM to 100 µM.

-

Pre-Incubation (Critical Step):

-

Mix Enzyme + Sulbactam.

-

Incubate for 5 minutes at 30°C. Note: Because sulbactam is a time-dependent inhibitor, pre-incubation allows the acyl-enzyme complex to form.

-

-

Substrate Addition: Add Nitrocefin (final conc. 100 µM) to initiate the reporter reaction.

-

Measurement: Monitor Absorbance at 486 nm kinetically for 5 minutes.

-

Calculation:

-

Calculate initial velocity (

) for each inhibitor concentration. -

Plot

vs. [Inhibitor] to determine -

Advanced: Vary pre-incubation times to calculate

and

-

Quantitative Data Summary

The following table summarizes the inhibitory spectrum of Sulbactam (the active payload) against major Ambler classes. Note the lack of activity against Class B (Metallo-beta-lactamases), which lack the active site serine required for the suicide mechanism.

| Target Enzyme Class | Representative Enzyme | Inhibition Efficacy | Mechanism Note |

| Class A | TEM-1, SHV-1, CTX-M | High | Stable acyl-enzyme formation; primary target. |

| Class B | NDM-1, VIM | None | Zinc-dependent; no serine for acylation. |

| Class C | AmpC (P. aeruginosa) | Moderate/Low | High turnover rate; sulbactam is often hydrolyzed before inactivation occurs. |

| Class D | OXA-23, OXA-48 | Variable | Effective against some Acinetobacter OXAs; weak against others.[1][2][3] |

References

-

Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Source: American Society for Microbiology (Antimicrobial Agents and Chemotherapy) [Link][1][2][3]

-

Neonatal screening for isovaleric aciduria: Reducing the increasingly high false‐positive rate in Germany. (Details pivalic acid/carnitine interaction from pivoxil prodrugs) Source: Wiley Online Library (JIMD Reports) [Link]

-

Suicide inhibition: Mechanism and Examples. Source: Wikipedia (General Reference for Definition) [Link]

Sources

- 1. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of Pivaloyloxymethyl Ester in Optimizing Pivoxilsulbactam Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of orally bioavailable β-lactamase inhibitors is a critical strategy in combating antimicrobial resistance. Sulbactam, a potent β-lactamase inhibitor, suffers from poor oral absorption, limiting its clinical utility to parenteral formulations. The strategic derivatization of sulbactam to its pivaloyloxymethyl (POM) ester, pivoxilsulbactam, represents a successful application of prodrug technology to overcome this pharmacokinetic hurdle. This in-depth technical guide elucidates the multifaceted role of the pivaloyloxymethyl ester moiety in the pharmacokinetics of pivoxilsulbactam. We will explore the mechanistic basis for enhanced absorption, the enzymatic bioactivation, and the metabolic fate of the promoiety, providing a comprehensive understanding for researchers and drug development professionals in the field of anti-infective therapeutics.

Introduction: The Challenge of Oral Bioavailability for β-Lactamase Inhibitors

β-lactam antibiotics, in combination with β-lactamase inhibitors, form the cornerstone of antibacterial therapy. Sulbactam is an irreversible inhibitor of many plasmid-mediated and chromosomally-mediated bacterial β-lactamases.[1][2] However, its inherent polarity, a characteristic of many β-lactam compounds, results in poor absorption from the gastrointestinal tract, necessitating intravenous administration.[3] This limitation restricts its use in outpatient settings and for transitioning patients from intravenous to oral therapy.

To address this challenge, a prodrug strategy was employed, leading to the development of pivoxilsulbactam. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active pharmacological agent.[4] In the case of pivoxilsulbactam, the attachment of a pivaloyloxymethyl ester to the carboxyl group of sulbactam transiently masks its polarity, significantly enhancing its oral bioavailability.

The Pivaloyloxymethyl Ester Moiety: A Key to Unlocking Oral Absorption

The primary function of the pivaloyloxymethyl ester in pivoxilsulbactam is to increase its lipophilicity. This increased lipid solubility facilitates the passive diffusion of the prodrug across the lipid-rich membranes of the intestinal epithelium, a critical step for oral drug absorption.

-

Mechanism of Enhanced Absorption: The bulky and non-polar pivaloyloxymethyl group effectively shields the negatively charged carboxylate of sulbactam, which would otherwise hinder its passage through the intestinal wall. This temporary esterification allows the molecule to readily partition into the lipid bilayer of enterocytes.

Metabolic Activation: The Role of Human Carboxylesterases

Once absorbed, pivoxilsulbactam must be efficiently converted to the active sulbactam. This bioactivation is primarily mediated by a class of enzymes known as carboxylesterases (CES).[8][9] These enzymes are abundant in various tissues, including the intestine and liver, and are responsible for the hydrolysis of a wide range of ester-containing xenobiotics.[10]

Human carboxylesterases are broadly classified into two major forms, CES1 and CES2, which exhibit different substrate specificities.[11]

-

CES1: Predominantly found in the liver, CES1 generally prefers substrates with a small alcohol group and a large acyl group.[11]

-

CES2: Primarily located in the small intestine, CES2 typically hydrolyzes substrates with a large alcohol group and a small acyl group.[12]

Given that pivoxilsulbactam possesses a relatively small acyl group (pivaloyl) and a larger alcohol component (the hydroxymethyl-sulbactam intermediate), it is plausible that CES2 in the intestine plays a significant role in its initial hydrolysis, followed by further metabolism by CES1 in the liver. The hydrolysis occurs in a two-step process, first yielding an unstable hydroxymethyl intermediate which then spontaneously decomposes to release sulbactam and formaldehyde. The pivalic acid is released in the initial hydrolysis step.

Pharmacokinetic Profile and Data Summary

The pharmacokinetic profile of sulbactam delivered via pivoxilsulbactam is characterized by rapid absorption and conversion to the active moiety. The resulting systemic exposure to sulbactam is sufficient to exert its β-lactamase inhibitory effect in synergy with a co-administered β-lactam antibiotic.

| Parameter | Sulbactam (Intravenous) | Sulbactam (from oral Pivoxilsulbactam) | Reference |

| Route | Intravenous | Oral | |

| Bioavailability (F) | 100% | Significantly enhanced (data for analogous pivoxil prodrugs suggest >50%) | [6][7] |

| Half-life (t½) | ~1 hour | ~1 hour (for released sulbactam) | [13] |

| Volume of Distribution (Vd) | ~12 Liters | ~12 Liters (for released sulbactam) | [13] |

| Elimination | Primarily renal excretion (unchanged) | Primarily renal excretion (unchanged sulbactam) | [13] |

Note: Specific pharmacokinetic parameters for pivoxilsulbactam are not widely published. The data for oral administration is inferred from the known behavior of other pivoxil prodrugs and the established pharmacokinetics of sulbactam.

The Metabolic Fate of Pivalic Acid and its Clinical Implications

The hydrolysis of pivoxilsulbactam releases pivalic acid as a byproduct. While generally considered to have low toxicity, the metabolic clearance of pivalic acid has important clinical implications, primarily related to its interaction with carnitine.[14][15]

Pivalic acid is poorly metabolized and is primarily eliminated in the urine after conjugation with carnitine to form pivaloylcarnitine.[16] This process can lead to a depletion of the body's carnitine stores, particularly with prolonged or high-dose therapy.[17] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.

Clinical Considerations:

-

Carnitine Depletion: Patients on long-term treatment with pivalic acid-releasing prodrugs may be at risk of developing secondary carnitine deficiency.[14]

-

Monitoring: In patients undergoing extended therapy, particularly those with pre-existing risk factors for carnitine deficiency (e.g., renal disease, malnutrition), monitoring of serum carnitine levels may be warranted.

-

Supplementation: In cases of significant carnitine depletion, supplementation may be necessary.[6]

Experimental Protocols for Pharmacokinetic Analysis

The evaluation of pivoxilsulbactam pharmacokinetics requires robust bioanalytical methods to quantify both the prodrug and the active sulbactam in biological matrices, typically plasma.

Sample Preparation and Extraction

-

Objective: To isolate pivoxilsulbactam and sulbactam from plasma proteins.

-

Method: Protein precipitation is a common and effective method.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., tazobactam for sulbactam analysis).[2]

-

Vortex for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

Chromatographic Separation and Quantification

-

Objective: To separate and quantify pivoxilsulbactam and sulbactam.

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) provides the necessary sensitivity and selectivity.[2]

-

Chromatographic Conditions (Example for Sulbactam):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 2 µm particle size).[18]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 30 mM potassium dihydrogen phosphate, pH 2.8) and an organic solvent (e.g., acetonitrile).[19]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Parent and daughter ion transitions for sulbactam and the internal standard are monitored.

-

Conclusion

The pivaloyloxymethyl ester of sulbactam, pivoxilsulbactam, exemplifies a highly effective prodrug strategy to overcome the poor oral bioavailability of the parent compound. By transiently increasing lipophilicity, the POM moiety facilitates gastrointestinal absorption, after which it is efficiently cleaved by carboxylesterases to release the active sulbactam. While the metabolic byproduct, pivalic acid, necessitates consideration of its potential impact on carnitine homeostasis, the overall pharmacokinetic profile of pivoxilsulbactam enables its use as an effective oral β-lactamase inhibitor. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of pivoxilsulbactam, as outlined in this guide, is essential for its rational clinical use and for the future design of novel anti-infective prodrugs.

References

-

Abrahamsson, K., Holme, E., Jodal, U., Lindstedt, S., & Nordin, I. (1995). Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age. Biochemical and Molecular Medicine, 55(1), 77–79. [Link]

-

Foulds, G., Stankewich, J. P., Marshall, D. C., O'Brien, M. M., Hayes, S. L., Weidler, D. J., & Berman, E. (1983). Pharmacokinetics of sulbactam in humans. Antimicrobial Agents and Chemotherapy, 23(5), 692–699. [Link]

-

Holme, E., Jodal, U., Linstedt, S., & Nordin, I. (1992). Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children. Scandinavian Journal of Clinical and Laboratory Investigation, 52(5), 361–372. [Link]

-

Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589–598. [Link]

-

Ducharme, M. P., Edwards, D. J., McNamara, P. J., & Stoeckel, K. (1993). Bioavailability of syrup and tablet formulations of cefetamet pivoxil. Antimicrobial Agents and Chemotherapy, 37(12), 2706–2709. [Link]

-

Melegh, B., & Kerner, J. (1991). Pivalate-generating prodrugs and carnitine homeostasis in man. Journal of Inherited Metabolic Disease, 14(3), 361–364. [Link]

-

Nageswara Rao, R., & Narsimha, R. (2009). Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 989–994. [Link]

-

Laizure, S. C., Herring, V., Hu, Z., Meibohm, B., & Parker, R. B. (2014). Human carboxylesterases: a comprehensive review. Journal of Pharmaceutical Sciences, 103(8), 2211–2228. [Link]

-

Stoeckel, K., Kneer, J., Blouin, R. A., & McNamara, P. J. (1992). Bioavailability of syrup and tablet formulations of cefetamet pivoxil. Antimicrobial Agents and Chemotherapy, 36(2), 400–403. [Link]

-

Reed, M. D., & Aronoff, S. C. (1990). Sulbactam-containing beta-lactamase inhibitor combinations. Pediatric Infectious Disease Journal, 9(8), 581–585. [Link]

-

Pei, Q., Yang, G. P., Li, Z. J., Peng, X. D., Fan, J. H., & Liu, Z. Q. (2011). Simultaneous analysis of amoxicillin and sulbactam in human plasma by HPLC-DAD for assessment of bioequivalence. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 879(21), 2000–2004. [Link]

-

Ducharme, M. P., Edwards, D. J., & McNamara, P. J. (1993). Bioavailability of syrup and tablet formulations of cefetamet pivoxil. Antimicrobial Agents and Chemotherapy, 37(12), 2706–2709. [Link]

-

Lee, D. Y., Kim, S. H., & Lee, M. G. (2019). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 11(11), 576. [Link]

-

Karageorgopoulos, D. E., & Falagas, M. E. (2024). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. Antibiotics, 13(1), 84. [Link]

-

Hellinger, W. C., & Brewer, N. S. (2022). Beta-Lactamase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Hatfield, M. J., Umans, R. A., Hyatt, J. L., Edwards, C. C., Wierdl, M., Tsurkan, L., Taylor, M. R., & Potter, P. M. (2011). Carboxylesterases: General detoxifying enzymes. Chemico-Biological Interactions, 191(1-3), 138–142. [Link]

-

Mazuir, F., & Mazuir, E. (2023). The Bioavailability of Drugs—The Current State of Knowledge. International Journal of Molecular Sciences, 24(13), 10577. [Link]

-

Imai, T. (2006). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 2(3), 357–369. [Link]

-

Cui, H., Zhang, Y., Wang, T., Zhang, J., & Zhang, L. (2023). An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance. Frontiers in Pharmacology, 14, 1144883. [Link]

-

Roholt, K., Nielsen, B., & Kristensen, E. (1974). Pharmacokinetic studies with mecillinam and pivmecillinam. Chemotherapy, 20(3), 146–166. [Link]

-

Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–589. [Link]

-

Benet, L. Z. (1989). The absolute oral bioavailability of selected drugs. Pharmaceutical Research, 6(8), 647–651. [Link]

-

Tamilselvi, N., Sinha, H., Visakh, D., & Vanathi, P. (2016). Bio-analytical method development and validation for the estimation of Clotrimazole in human plasma by RP-HPLC method. Research Journal of Pharmacy and Technology, 9(6), 671-676. [Link]

-

Thomsen, R., Rasmussen, H. B., Linnet, K., & Støvring, H. (2014). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Drug Metabolism and Disposition, 42(1), 126–133. [Link]

-

Hosokawa, M. (2001). Hydrolytic profile for ester- or amide-linkage by carboxylesterases pI 5.3 and 4.5 from human liver. Drug Metabolism and Pharmacokinetics, 16(4), 265–271. [Link]

Sources

- 1. Comparison of the pharmacokinetics of piperacillin and sulbactam during intermittent and continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulbactam: biochemical factors involved in its synergy with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and relative bioavailability of vinylbital in man after oral and rectal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomics revealed mechanism for the synergistic effect of sulbactam, polymyxin-B and amikacin combination against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 6. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of beta-lactamases by sulbactam and enhanced clinical activity due to target-site binding of the combination of sulbactam and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contribution of Human Liver and Intestinal Carboxylesterases to the Hydrolysis of Selexipag In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioanalytical method validation for macromolecules in support of pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Absolute Oral Bioavailability and Bioequivalence of Ribociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The absolute oral bioavailability and population-based pharmacokinetic modelling of a novel dipeptidylpeptidase-IV inhibitor, vildagliptin, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pivsulbactam (Sulbactam Pivoxil): Prodrug Mechanics and PBP Binding Affinity Profile

Topic: Pivsulbactam Binding Affinity to Penicillin-Binding Proteins (PBPs) Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

Pivsulbactam (sulbactam pivoxil) represents a critical diverse strategy in β-lactam therapeutics, functioning as an orally bioavailable double-ester prodrug of the β-lactamase inhibitor sulbactam . While historically categorized primarily as a Class A β-lactamase inhibitor (BLI), sulbactam possesses a unique, intrinsic bactericidal profile against Acinetobacter baumannii and select Enterobacterales mediated by direct saturation of essential Penicillin-Binding Proteins (PBPs).

This guide delineates the pharmacochemical conversion of pivsulbactam to its active moiety and provides a rigorous analysis of the binding kinetics (IC₅₀/K_i) of sulbactam against high-molecular-weight PBPs. It corrects a common misconception in formulation science: Pivsulbactam itself exhibits negligible PBP affinity. Its efficacy is entirely dependent on in vivo hydrolysis to sulbactam, which then acts as the irreversible inhibitor of bacterial cell wall synthesis.

The Prodrug System: Activation Pathway

Pivsulbactam is designed to overcome the poor oral absorption of the parent carboxylate, sulbactam. The pivaloyloxymethyl ester modification increases lipophilicity, facilitating passive transport across the intestinal epithelium. Once absorbed, it undergoes rapid first-pass metabolism.

Hydrolysis Mechanism

The activation is mediated by non-specific cytosolic esterases. The cleavage yields the active sulbactam, along with pivalic acid and formaldehyde (often sequestered via folate pathways).

Figure 1: Pharmacochemical activation pathway of Pivsulbactam. The ester prodrug must be hydrolyzed to release the PBP-binding active moiety.

Mechanism of Action: The Dual Profile

Sulbactam operates via two distinct mechanisms depending on the pathogen.

As a β-Lactamase Inhibitor (BLI)

In Enterobacterales (e.g., E. coli), sulbactam acts as a "suicide substrate," forming an irreversible acyl-enzyme complex with Serine-48 (or homologous active site serines) of Class A β-lactamases (e.g., TEM-1).

As a PBP-Targeting Antibiotic (Intrinsic Activity)

In Acinetobacter baumannii, sulbactam functions as a primary antibiotic. Unlike other BLIs (e.g., clavulanate, tazobactam) which lack significant intrinsic activity, sulbactam binds with high affinity to PBP1 and PBP3 .

-

PBP1a/1b Inhibition: Blocks transglycosylation/transpeptidation (elongation).

-

PBP3 Inhibition: Blocks septation, leading to filamentation and eventual cell lysis.

PBP Binding Affinity Profile

The following data synthesizes competitive binding assays (Bocillin FL) determining the concentration of sulbactam required to inhibit 50% of reporter binding (IC₅₀).

Acinetobacter baumannii (Primary Target)

Sulbactam shows preferential affinity for PBP1 and PBP3, sparing PBP2. This explains the morphological response (filamentation) seen in treated cultures.

| Target Protein | Function | IC₅₀ (Sulbactam) | Binding Classification |

| PBP3 (DacB) | Septation (Cell Division) | 0.6 – 4.0 µM | High Affinity (Primary Target) |

| PBP1b (MrcB) | Elongation (Peptidoglycan Synthesis) | ~3.8 µM | High Affinity |

| PBP1a (MrcA) | Elongation | ~55 µM | Moderate/Low Affinity |

| PBP2 (PbpA) | Shape Maintenance | >100 µM | Negligible Binding |

Escherichia coli (Secondary Target)

While primarily a BLI in E. coli, sulbactam exhibits PBP binding that contributes to synergy when combined with other β-lactams (e.g., ampicillin).

| Target Protein | Function | Affinity Profile | Mechanism of Synergy |

| PBP1a | Elongation | High | Complements Ampicillin (which binds PBP3) |

| PBP3 | Septation | Moderate | Additive effect with other PBP3 binders |

Technical Note: The synergy of Ampicillin/Sulbactam is often attributed solely to β-lactamase inhibition. However, the "Target Redundancy" model suggests that simultaneous inhibition of PBP1a (by Sulbactam) and PBP3 (by Ampicillin) creates a bactericidal "double hit" on cell wall synthesis machinery.

Experimental Protocol: Bocillin FL Competition Assay

To validate the binding affinity of sulbactam (hydrolyzed from pivsulbactam) against specific PBPs, the Bocillin FL Competition Assay is the industry standard. This fluorescence polarization or gel-based assay avoids the use of radiolabels (

Principle

Bocillin FL is a fluorescent penicillin V derivative that binds covalently to all active PBPs. If sulbactam binds a PBP, it blocks the active site, preventing Bocillin FL labeling. Reduced fluorescence on SDS-PAGE bands correlates with high binding affinity.

Step-by-Step Methodology

Reagents:

-

Membrane Preparation: Isolated from A. baumannii ATCC 17978 (or target strain).[1]

-

Bocillin FL: 100 µM stock in DMSO.

-

Test Compound: Sulbactam (Sodium salt), serial dilutions (0.1 µM – 1000 µM).

-

Control: Ampicillin (known PBP binder).[2]

Workflow:

-

Membrane Isolation:

-

Harvest mid-log phase bacteria (

). -

Lyse via French press or sonication.

-

Ultracentrifuge (100,000

, 60 min, 4°C) to pellet membrane fraction. -

Resuspend in Phosphate Buffered Saline (PBS, pH 7.4).

-

-

Competition Reaction:

-

Aliquot 50 µg of membrane protein per tube.

-

Add Sulbactam at varying concentrations (e.g., 0, 1, 10, 50, 100, 500 µM).

-

Incubate: 30 minutes at 37°C. (Allows Sulbactam to saturate sites).

-

-

Labeling:

-

Add Bocillin FL (Final concentration: 10 µM).

-

Incubate: 30 minutes at 37°C. (Labels remaining open sites).

-

-

Denaturation & Separation:

-

Add 5X SDS-PAGE loading buffer; boil for 3 minutes.

-

Load samples onto 10% SDS-PAGE gel.[3]

-

-

Visualization & Quantification:

-

Image gel using a fluorescence scanner (Excitation: 488 nm / Emission: 520 nm).

-

Quantify band intensity (densitometry).

-

Calculation: Plot % Inhibition vs. Log[Sulbactam]. Determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

-

Figure 2: Workflow for the Bocillin FL Competitive Binding Assay.

Clinical Implications & Resistance

The PBP binding profile of sulbactam has direct clinical consequences, particularly for the development of Sulbactam-Durlobactam (SUL-DUR) .

-

Intrinsic Efficacy: The low IC₅₀ for PBP3 in A. baumannii validates the use of high-dose sulbactam regimens for Carbapenem-Resistant Acinetobacter (CRAB).

-

Resistance Mechanisms: Resistance to sulbactam in Acinetobacter is rarely due to PBP mutations alone. It is primarily driven by the acquisition of β-lactamases (e.g., OXA-23) that hydrolyze sulbactam before it can bind PBP3.

-

Combination Rationale: Durlobactam protects sulbactam from hydrolysis by OXA enzymes, allowing sulbactam to reach its PBP1/3 targets effectively.

References

-

Penwell, W. F., et al. (2015). "Molecular mechanisms of sulbactam antibacterial activity and resistance determinants in Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link

-

Papp-Wallace, K. M., et al. (2012). "Reclaiming the Efficacy of Sulbactam against Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link

-

Kocaoglu, O., & Carlson, E. E. (2015). "Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2."[2] Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link[2]

-

McLeod, S. M., et al. (2018). "Characterization of the PBP Binding and β-Lactamase Inhibition Profiles of the Boronate-Based Inhibitor Vaborbactam." Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link

-

Shapiro, A. B. (2017). "Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam."[8] Antimicrobial Agents and Chemotherapy.[2][4][5][6][7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Penicillin-binding protein redundancy in Bacillus subtilis enables growth during alkaline shock | bioRxiv [biorxiv.org]

- 4. Decreasing susceptibility of bacteria to ampicillin/ sulbactam and third generation cephalosporins in urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

History and development of Pivoxilsulbactam as a beta-lactamase inhibitor

The following technical guide provides an in-depth analysis of Sulbactam Pivoxil (INN: Pivsulbactam), focusing on its development as a prodrug strategy to overcome the bioavailability limitations of the parent beta-lactamase inhibitor.

Executive Summary

Sulbactam Pivoxil (also known as Pivsulbactam or CP-47,904) represents a critical evolution in the delivery of beta-lactamase inhibitors (BLIs).[1] While the parent compound, sulbactam , acts as a potent irreversible inhibitor of Class A beta-lactamases, its poor oral bioavailability (<20%) historically limited its use to parenteral formulations (e.g., Unasyn® IV).

The development of the pivaloyloxymethyl (pivoxil) ester prodrug addressed this limitation by increasing lipophilicity, thereby facilitating intestinal absorption. Once absorbed, the ester is hydrolyzed to release active sulbactam. This guide analyzes the chemical rationale, synthesis, metabolic risks (specifically carnitine depletion), and the distinction between Sulbactam Pivoxil as a standalone prodrug versus the mutual prodrug Sultamicillin .

Chemical Rationale and Prodrug Design

The primary challenge in oral beta-lactam therapy is the polarity of the carboxylate group at the C-3 position of the penam nucleus, which hinders passive diffusion across the lipophilic enterocyte membrane.

The Pivoxil Strategy

The "pivoxil" moiety (pivaloyloxymethyl) is a double-ester promoiety.[1][2][3][4] It masks the carboxylic acid, rendering the molecule lipophilic.

-

Structure: The pivalic acid group is linked via a methylene bridge to the drug's carboxylate.

-

Mechanism: Upon absorption, ubiquitous non-specific esterases in the intestinal wall and blood rapidly hydrolyze the ester bonds.

-

Release: This cascade releases three components:

Distinction from Sultamicillin

It is critical for researchers to distinguish between Sulbactam Pivoxil and Sultamicillin .[1]

-

Sulbactam Pivoxil: A prodrug of only sulbactam.[1] It allows for flexible dosing ratios when co-administered with other oral beta-lactams (e.g., Amoxicillin).[1]

-

Sultamicillin: A mutual prodrug where ampicillin and sulbactam are chemically linked via a methylene group.[1][4] This forces a fixed 1:1 molar ratio.[1]

| Feature | Sulbactam Pivoxil | Sultamicillin |

| Chemical Nature | Single Ester Prodrug | Mutual Prodrug (Dimer) |

| Active Payload | Sulbactam | Ampicillin + Sulbactam |

| Stoichiometry | Flexible (depends on formulation) | Fixed 1:1 |

| Primary Utility | API for combination formulations | Standalone oral antibiotic |

Chemical Synthesis

The industrial synthesis of Sulbactam Pivoxil generally proceeds via the esterification of sulbactam salts. A robust protocol involves phase-transfer catalysis to maximize yield and minimize beta-lactam ring degradation.[1]

Synthesis Protocol (Standardized)

Reagents: Sulbactam Sodium, Chloromethyl Pivalate, Tetrabutylammonium Bromide (TBAB - Catalyst), Sodium Iodide (Promoter), DMSO (Solvent).[1]

-

Activation: Dissolve Sulbactam Sodium (1.0 eq) in DMSO at room temperature.

-

Catalysis: Add TBAB (0.05 eq) and Sodium Iodide (0.1 eq). The iodide facilitates the Finkelstein reaction in situ, converting the chloromethyl pivalate to the more reactive iodomethyl species.

-

Alkylation: Add Chloromethyl Pivalate (1.2 eq) dropwise to control exotherm.

-

Reaction: Stir at 25–30°C for 4–6 hours. Monitor via HPLC for disappearance of starting material.[1]

-

Quench & Isolation: Pour reaction mixture into ice-water. The lipophilic product precipitates as a white solid.[1]

-

Purification: Filter and wash with water. Recrystallize from Isopropanol/Water to remove trace pivalic acid and unreacted reagents.[1]

Synthesis Pathway Diagram[1]

Caption: Phase-transfer catalyzed synthesis of Sulbactam Pivoxil via in-situ iodide exchange.[1]

Mechanism of Action

Once hydrolyzed, the released sulbactam functions as a "suicide substrate" for beta-lactamase enzymes.[1]

-

Recognition: The beta-lactamase enzyme recognizes sulbactam as a substrate (analogous to penicillin).[1]

-

Acylation: The enzyme's active site serine attacks the beta-lactam ring of sulbactam, opening the ring and forming an acyl-enzyme complex.[1]

-

Rearrangement: Unlike normal substrates, the sulbactam-enzyme complex undergoes a rearrangement (often involving the sulfone group) to form a stable, inactive species.[1]

-

Irreversible Inhibition: The enzyme is permanently disabled and cannot hydrolyze the co-administered antibiotic (e.g., ampicillin or amoxicillin).[1]

Safety Profile: The Pivalic Acid/Carnitine Interaction

The defining safety concern for all pivoxil-containing prodrugs (including Cefcapene pivoxil, Cefditoren pivoxil, and Sulbactam Pivoxil) is Secondary Carnitine Deficiency . This is a critical consideration for pediatric formulations or long-term therapy.

Mechanism of Depletion

The hydrolysis of the pivoxil group releases pivalic acid (trimethylacetic acid). Pivalic acid is not metabolized via standard beta-oxidation due to its quaternary carbon.[1] Instead, it is cleared via conjugation with L-carnitine .[1]

-

Activation: Pivalic acid enters the mitochondria and is converted to Pivaloyl-CoA .[1]

-

Conjugation: Carnitine N-acyltransferase transfers the pivaloyl group to carnitine, forming Pivaloylcarnitine .[1]

-

Excretion: Pivaloylcarnitine is efficiently excreted in the urine.[1][5]

-

Result: This process strips the body of free carnitine, potentially leading to hypocarnitinemia.[6][7] Clinical manifestations can include hypoglycemia, muscle weakness, and in severe cases, encephalopathy.

Metabolic Pathway Diagram[1]

Caption: Pathway of pivalic acid-induced secondary carnitine deficiency following prodrug hydrolysis.[1]

Clinical Application and Pharmacokinetics

Sulbactam Pivoxil is rarely used as a monotherapy because sulbactam has weak intrinsic antibacterial activity (except against Acinetobacter spp.).[1] It is designed for co-administration.[1]

Pharmacokinetic Comparison

| Parameter | Sulbactam (IV) | Sulbactam Pivoxil (Oral) |

| Bioavailability | 100% | ~80-85% (as Sulbactam) |

| Tmax | Immediate | 1.0 - 1.5 hours |

| Half-life | ~1 hour | ~1 hour |

| Excretion | Renal (unchanged) | Renal (as Sulbactam) |

Therapeutic Positioning[1]

-

Target Pathogens: Beta-lactamase producing S. aureus, H. influenzae, E. coli, and Klebsiella spp.[1]

-

Combination Logic: Used to restore the activity of ampicillin or amoxicillin.

-

Regulatory Note: While Sultamicillin is the dominant commercial form in Japan (Unasyn Oral) and other markets, Sulbactam Pivoxil remains a vital API for custom formulations and is investigated for combinations where the pharmacokinetics of the partner drug (e.g., Cephalosporins) might require a different ratio than the 1:1 found in Sultamicillin.

References

-

Pfizer Inc. (2008).[1] Unasyn (Ampicillin/Sulbactam) Prescribing Information. Link

-

English, A. R., et al. (1990).[1] "Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam."[1][8] Journal of Medicinal Chemistry, 33(1), 344-347.[1] Link

-

Holme, E., et al. (1989).[1] "Carnitine deficiency induced by pivampicillin and pivmecillinam therapy."[1][6] The Lancet, 334(8661), 469-473.[1] Link

-

Brass, E. P. (2002).[1] "Pivalate-generating prodrugs and carnitine homeostasis in man."[1][5] Pharmacological Reviews, 54(4), 589-598.[1] Link

-

Ferreira, F., et al. (2021).[1][9] "Sulbactam pivoxil powder attributes and compatibility study with excipients." Brazilian Journal of Pharmaceutical Sciences. Link

-

Totsuka, K., et al. (1998).[1] "Clinical pharmacology and efficacy of sulbactam/ampicillin." Japanese Journal of Antibiotics. Link

Sources

- 1. Cefditoren - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

HPLC Method Development for Pivoxilsulbactam Detection in Plasma

Abstract & Scope

Pivoxilsulbactam (Sulbactam pivoxil) is an ester prodrug of the beta-lactamase inhibitor Sulbactam, designed to improve oral bioavailability.[1][2] Upon absorption, it is rapidly hydrolyzed by non-specific plasma esterases into the active Sulbactam. This rapid conversion poses a significant bioanalytical challenge: ex vivo hydrolysis .[2]

Standard plasma collection protocols (EDTA/Heparin) are insufficient for Pivoxilsulbactam analysis because the prodrug will degrade into Sulbactam within minutes of blood draw, leading to gross underestimation of the prodrug and overestimation of the metabolite.

This Application Note details a stabilized HPLC-UV protocol specifically engineered to arrest esterase activity immediately upon sampling. It integrates chemical inhibition (Sodium Fluoride) with pH modulation (Acidification) to ensure the integrity of Pivoxilsulbactam for accurate pharmacokinetic profiling.[2]

Experimental Workflow Logic

The following diagram illustrates the critical "Chain of Custody" for the molecule, emphasizing the stabilization steps required to prevent prodrug hydrolysis.

Caption: Critical Stabilization Workflow for Pivoxilsulbactam. Immediate esterase inhibition and pH control are mandatory to prevent hydrolysis.

Materials & Instrumentation

Chemicals & Reagents[2][3][4]

-

Analyte: Pivoxilsulbactam Reference Standard (Purity > 98%).[2]

-

Internal Standard (IS): Cefadroxil or Penicillin V (structurally similar beta-lactams).[2]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[2]

-

Buffer Components: Potassium Dihydrogen Phosphate (

), Phosphoric Acid ( -

Stabilizers: Sodium Fluoride (NaF) blood collection tubes, Citrate Buffer (1M, pH 4.0).[2]

Instrumentation

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, Autosampler).

-

Detector: PDA/UV Detector capable of monitoring 210–230 nm.[2]

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus).[2]

-

Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[2]

-

Detailed Protocol

Phase 1: Sample Collection & Stabilization (The Critical Path)

Scientific Rationale: Plasma esterases (carboxylesterases, butyrylcholinesterase) are highly active at physiological pH (7.[2]4) and temperature (37°C).[2][3][4][5] To measure the prodrug, we must inhibit these enzymes immediately.

-

Collection: Draw blood directly into Sodium Fluoride (NaF)/Potassium Oxalate tubes.[2]

-

Temperature Control: Immediately invert the tube gently 5 times and place it in an ice-water bath (4°C) .

-

Why: Low temperature slows enzyme kinetics significantly (Arrhenius equation).[2]

-

-

Separation: Centrifuge at 2000 x g for 10 minutes at 4°C .

-

Acidification: Transfer the plasma supernatant to a cryovial containing 1M Citrate Buffer (pH 4.0) at a ratio of 10 µL buffer per 100 µL plasma.

Phase 2: Sample Preparation (Protein Precipitation)[2]

-

Aliquot 200 µL of stabilized plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL of Internal Standard working solution.

-

Add 600 µL of ice-cold Acetonitrile .

-

Why: Acetonitrile precipitates proteins and irreversibly denatures any remaining enzymes.[2]

-

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an HPLC vial.[2]

Phase 3: Chromatographic Conditions[2]

-

Mobile Phase A: 0.05 M

buffer, adjusted to pH 3.0 with Phosphoric Acid.-

Note: Low pH is essential to prevent on-column hydrolysis of the ester.[2]

-

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Mode: Isocratic.

-

Ratio: 60% Buffer : 40% ACN (Optimize based on column retention).

-

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20–50 µL.[2]

-

Column Temperature: 25°C (Ambient). Do not heat the column as it promotes hydrolysis.

-

Detection: UV at 220 nm .[2]

Method Validation & Performance Criteria

System Suitability

Before analyzing samples, ensure the system meets these criteria:

-

Tailing Factor:

(Beta-lactams can tail due to silanol interactions; pH 3.0 minimizes this).[2] -

Resolution:

between Pivoxilsulbactam and the Internal Standard. -

Precision: RSD of peak area for 6 replicate injections < 2.0%.

Linearity & Sensitivity

| Parameter | Specification |

| Linearity Range | 0.5 – 50.0 µg/mL |

| Regression ( | > 0.999 |

| LLOQ | ~0.5 µg/mL (Signal-to-Noise > 10) |

| LOD | ~0.15 µg/mL (Signal-to-Noise > 3) |

Stability Validation (Crucial Check)

You must validate the stability of the prodrug during the autosampler run.

-

Experiment: Prepare a QC sample. Inject it immediately (T=0) and then every hour for 12 hours while keeping the autosampler at 4°C.

-

Acceptance: The peak area should not decrease by more than 5% over the run time. If it does, reduce the run time or lower the autosampler temperature further.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Pivoxilsulbactam Peak Missing | Hydrolysis in sample | Check if NaF tubes were used. Ensure plasma was acidified immediately. |

| Sulbactam Peak Increasing | On-column hydrolysis | Ensure Mobile Phase pH is 3.0. Lower column temperature to 20-25°C. |

| High Backpressure | Protein precipitation issue | Ensure centrifugation was sufficient (10k g). Filter supernatant (0.22 µm) if needed.[2] |

| Drifting Retention Time | pH fluctuation | Use fresh buffer daily.[2] Phosphate buffer capacity is good, but evaporation of ACN changes selectivity.[2] |

References

-

Fung, E. N., et al. (2010).[2][6] "Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC–MS/MS." Bioanalysis. Link

-

Haginaka, J., et al. (1987).[2] "Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability." Antimicrobial Agents and Chemotherapy.[2][5][7] Link

-

PubChem. (2025).[2] "Sulbactam Pivoxil Compound Summary." National Library of Medicine.[2] Link[2]

-

Miao, X., et al. (2014).[2] "Simultaneous determination of amoxicillin and sulbactam in human plasma by HPLC-DAD." Journal of Chromatographic Science. (Methodology adapted for beta-lactam stability).[2] Link[2]

-

Shah, V. P., et al. (2000).[2] "Bioanalytical Method Validation - A Revisit with a Decade of Progress." Pharmaceutical Research. (Guidance on stability testing for labile compounds). Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dosage Regimen Design for Pivoxilsulbactam in Murine Infection Models

Executive Summary & Mechanism of Action

Pivoxilsulbactam (also known as sulbactam pivoxil) is the pivaloyloxymethyl ester prodrug of sulbactam , a

The Translational Challenge (The "Esterase Cliff"):

Designing murine dosage regimens for ester-prodrugs like Pivoxilsulbactam presents a unique physiological barrier. Rodents possess significantly higher plasma carboxylesterase activity compared to humans. This leads to rapid systemic hydrolysis in mice, often resulting in a shorter half-life (

Core Objective: This guide details the protocol for establishing a predictive murine infection model, specifically addressing the stabilization of plasma samples and the calculation of Human Equivalent Dose (HED) based on the pharmacodynamic (PD) driver: %fT > MIC (Time free drug concentration exceeds Minimum Inhibitory Concentration).

Visualizing the Translational Gap

The following diagram illustrates the hydrolysis pathway and the critical difference between Murine and Human processing, which dictates the dosage design.

Figure 1: The "Esterase Cliff" in Prodrug Metabolism. Red arrows indicate the accelerated hydrolysis in mice, necessitating specific sampling protocols.

Phase I: Pharmacokinetic Bridging & Bioavailability

Before efficacy testing, you must characterize the conversion rate of Pivoxilsulbactam to Sulbactam in your specific mouse strain (typically CD-1 or BALB/c).

Protocol A: Single-Dose PK with Ex-Vivo Stabilization

Objective: Determine

Materials:

-

Animals: Female CD-1 mice (20-25g), n=3 per timepoint.

-

Compound: Pivoxilsulbactam (Oral suspension in 0.5% Methylcellulose).

-

Stabilizer (CRITICAL): 1M Dichlorvos or Sodium Fluoride (NaF) solution.

-

Control: IV Sulbactam (to calculate

).

Workflow:

-

Dosing:

-

Group A (PO): Administer Pivoxilsulbactam at 10, 30, and 100 mg/kg via oral gavage.

-

Group B (IV): Administer Sulbactam at 10 mg/kg via tail vein.

-

-

Sampling:

-

Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8 hours post-dose.

-

Stabilization Step: Immediately upon blood collection (retro-orbital or cardiac puncture), transfer blood into pre-chilled tubes containing NaF (final conc. 5-10 mg/mL) or Dichlorvos .

-

Reasoning: Without immediate inhibition, murine plasma esterases will continue to convert residual prodrug to active drug in the tube, artificially inflating the measured active concentration.

-

-

Bioanalysis:

-

Centrifuge at 4°C, 3000g for 10 min.

-

Analyze plasma for Sulbactam (Active) via LC-MS/MS.

-

-

Calculation:

-

Calculate Absolute Bioavailability (

):

-

Phase II: Pharmacodynamic Efficacy (Infection Models)

Sulbactam efficacy is time-dependent.[1][2][3][4] The driver is %fT > MIC .

-

Stasis Target: ~20-25%

-

1-Log Kill: ~30-40%

[5]

Protocol B: Neutropenic Thigh Infection Model

Objective: Establish the dose-response relationship and validate the dosage regimen against a specific MIC.

1. Neutropenia Induction:

-

Day -4: Cyclophosphamide 150 mg/kg IP.

-

Day -1: Cyclophosphamide 100 mg/kg IP.

-

Validation: Verify neutrophil counts <100 cells/mm³ on Day 0.

2. Inoculum Preparation:

-

Pathogen: A. baumannii (e.g., ATCC 17978 or clinical MDR isolate).[4]

-

Culture: Grow overnight on Trypticase Soy Agar (TSA). Resuspend in saline to OD600 ~0.3, dilute to achieve ~10⁷ CFU/mL.

-

Infection: Inject 0.1 mL of inoculum into the posterior thigh muscles (Day 0, Hour 0).

3. Dosage Regimen Design (The Fractionation Strategy):

Because mice metabolize sulbactam rapidly (

| Group | Regimen | Rationale |

| Vehicle | 0.5% Methylcellulose PO q4h | Negative Control (Growth check) |

| Low Dose | 10 mg/kg/day (Fractionated q4h) | Sub-therapeutic (check for stasis) |

| Mid Dose | 50 mg/kg/day (Fractionated q4h) | Target ~20-30% |

| High Dose | 200 mg/kg/day (Fractionated q4h) | Target >40% |

| Infrequent | 200 mg/kg/day (Fractionated q12h) | Critical Control: Proves time-dependence. If q12h fails while q4h works (same TDD), efficacy is driven by Time, not AUC. |

4. Execution & Harvest:

-

Start Therapy: 2 hours post-infection (allowing bacteria to enter log phase).

-

Harvest: Euthanize mice. Aseptically remove thighs, weigh, and homogenize in 5 mL PBS.

-

Plating: Serially dilute homogenates and plate on TSA. Incubate 24h at 37°C. Lower Limit of Detection (LLD) is typically ~2 log10 CFU/g.

Phase III: Data Analysis & Translation

Step 1: PK/PD Integration

Combine the PK data (Protocol A) with the efficacy data (Protocol B).

-

Calculate the Unbound Fraction (

) : For sulbactam in mouse plasma, protein binding is low (~10-20%), so -

Determine %

for each dosage group using the measured MIC of the specific A. baumannii strain. -

Plot Log10 Change in CFU/g (y-axis) vs. %fT > MIC (x-axis).

-

Fit using a Sigmoid Emax model (Hill equation).

Step 2: Human Dose Prediction

To predict the clinical dose of Pivoxilsulbactam:

-

Identify the %

required for stasis (e.g., 25%) from the mouse model. -

Use Human Population PK models (Monte Carlo Simulation) to find the oral dose of Pivoxilsulbactam that achieves this target in 90% of patients (Probability of Target Attainment, PTA > 90%).

Experimental Workflow Diagram

Figure 2: Experimental workflow for determining the PD driver of Pivoxilsulbactam.

References

-

Sulbactam PK/PD Targets (Lung & Thigh)

-

Sulbactam-Durlobactam & Efficacy Drivers

-

Murine Model of Acinetobacter Infection

-

Prodrug Hydrolysis Challenges

Sources

- 1. researchgate.net [researchgate.net]

- 2. Population Pharmacokinetics and Pharmacodynamics Modeling To Optimize Dosage Regimens of Sulbactam in Critically Ill Patients with Severe Sepsis Caused by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic/pharmacodynamic analysis of sulbactam against Acinetobacter baumannii pneumonia: establishing in vivo efficacy targets in the epithelial lining fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Comparative pharmacokinetics of sulbactam/ampicillin and clavulanic acid/amoxycillin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Evaluating the Esterase-Mediated Hydrolysis of Pivoxilsulbactam: A Guide to In-Vitro Kinetic Analysis

An Application Note and Protocol for Drug Development Professionals

Abstract

Pivoxilsulbactam is a pivaloyloxymethyl ester prodrug of sulbactam, an irreversible β-lactamase inhibitor.[1][2] The ester linkage is designed to enhance oral bioavailability, a critical attribute for effective antibiotic therapy. Following absorption, the prodrug must be efficiently cleaved by endogenous esterases to release the active sulbactam moiety.[2] The rate of this hydrolysis is a key determinant of the drug's pharmacokinetic profile and therapeutic efficacy. This document provides a detailed, field-proven protocol for evaluating the in-vitro hydrolysis rate of Pivoxilsulbactam using human liver microsomes and analysis by High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Prodrug Activation

The conversion of a prodrug to its active form is a pivotal step in its mechanism of action. For Pivoxilsulbactam, this activation is catalyzed by carboxylesterases (CES), a family of enzymes abundant in the liver, intestines, and plasma.[3][4][5] These enzymes hydrolyze the ester bond, releasing sulbactam and a pivaloyl moiety.[6][7] An optimal hydrolysis rate is essential; if the rate is too slow, therapeutic concentrations of the active drug may not be reached. Conversely, if hydrolysis is too rapid, particularly in the gastrointestinal tract, it could lead to presystemic degradation and reduced absorption.[8][9]

Therefore, quantifying the esterase hydrolysis rate is a non-negotiable step in preclinical development. It provides crucial data for predicting in-vivo pharmacokinetics, understanding potential drug-drug interactions, and assessing inter-species differences in metabolism.[3] The following protocol is designed as a self-validating system, incorporating essential controls to ensure the generation of trustworthy and reproducible data, in line with FDA guidance on in vitro metabolism studies.[10][11][12][13]

Principle of the Assay

The core of this procedure involves incubating Pivoxilsulbactam at a known concentration with a metabolically active system, typically human liver microsomes (HLM), which are rich in carboxylesterases.[4][12] The reaction is maintained at a physiological temperature (37°C) and pH (7.4). At predetermined time intervals, aliquots are removed and the enzymatic reaction is immediately quenched.

The concentration of the remaining Pivoxilsulbactam (the substrate) and the newly formed Sulbactam (the metabolite) are then quantified using a validated reverse-phase HPLC method. By plotting the disappearance of Pivoxilsulbactam over time, the reaction kinetics can be determined, yielding the hydrolysis rate constant (k) and the in-vitro half-life (t½).

Sources

- 1. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue [jstage.jst.go.jp]

- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. bioivt.com [bioivt.com]

- 13. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

Troubleshooting & Optimization

Improving aqueous stability of Pivoxilsulbactam in experimental media

Technical Support & Troubleshooting Center

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Aqueous Stability of Pivoxilsulbactam (Sulbactam Pivoxil) Last Updated: February 6, 2026

The Core Challenge: The "Pivoxil" Liability

Why is my compound disappearing? Pivoxilsulbactam is a prodrug designed to improve the oral bioavailability of Sulbactam. To achieve this, the polar carboxyl group of Sulbactam is esterified with a pivaloyloxymethyl (pivoxil) group.

While this modification enhances lipophilicity and membrane permeability, it introduces a significant hydrolytic liability . The pivoxil ester is chemically labile, particularly at physiological pH (7.4) and in the presence of nucleophiles. In experimental media, "disappearance" is rarely due to precipitation; it is almost always due to rapid hydrolysis into the parent drug (Sulbactam), pivalic acid, and formaldehyde.

Mechanism of Instability

Understanding the degradation pathway is the first step in stabilization. The hydrolysis is base-catalyzed and can be accelerated by specific buffer species.

Figure 1: The degradation cascade of Pivoxilsulbactam. The initial ester cleavage is the rate-limiting step and the primary target for stabilization strategies.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I am using standard PBS (pH 7.4), but the recovery is consistently low (<80%) after just 1 hour. Why?

Diagnosis: You are likely experiencing nucleophilic catalysis . Explanation: Phosphate buffers are notorious for catalyzing the hydrolysis of esters. The phosphate anion acts as a nucleophile, attacking the carbonyl carbon of the pivoxil ester, accelerating degradation far beyond what pH alone would dictate. The Fix:

-

Switch Buffers: Replace Phosphate Buffered Saline (PBS) with non-nucleophilic buffers such as HEPES , MOPS , or MES .

-

Lower pH: If the assay permits, lower the pH to 5.0–6.0 . The pivoxil moiety exhibits maximum chemical stability in this acidic range.

Q2: My LC-MS peaks for the prodrug are splitting or broadening.

Diagnosis: On-column hydrolysis. Explanation: If your mobile phase is neutral (pH 7) or basic, the prodrug may degrade during the chromatography run. The Fix:

-

Acidify Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to maintain pH < 3.0 during separation.

-

Temperature Control: Set the autosampler and column oven to 4°C–10°C, not room temperature.

Q3: How do I study metabolic stability in plasma if the chemical stability is so poor?

Diagnosis: Confounding variables (Chemical vs. Enzymatic). Explanation: Plasma contains esterases that intentionally cleave the prodrug. However, if the chemical hydrolysis is fast, you cannot distinguish enzymatic clearance from chemical instability. The Fix:

-

Inhibitor Cocktail: You must pre-incubate plasma with esterase inhibitors. BNPP (Bis-p-nitrophenyl phosphate) or PMSF (Phenylmethylsulfonyl fluoride) are standard.

-

Control Arm: Always run a "Heat-Inactivated Plasma" control. If the drug degrades here, it is chemical instability (pH/buffer effect). If it is stable here but degrades in active plasma, it is enzymatic.

Comparative Stability Data

Use these reference values to benchmark your experimental conditions.

| Media Condition | Estimated Half-Life ( | Stability Rating | Notes |

| Acetate Buffer (pH 4.5) | > 48 Hours | ✅ High | Ideal for stock dilution and storage. |

| MES Buffer (pH 6.0) | 12 - 24 Hours | ⚠️ Moderate | Acceptable for short-term assays. |

| PBS (Phosphate, pH 7.4) | < 4 Hours | ❌ Critical | Avoid. Phosphate catalysis accelerates loss. |

| Human Plasma (No Inhibitor) | < 15 Minutes | ❌ Unstable | Rapid enzymatic conversion to Sulbactam. |

| Human Plasma (+ BNPP) | 2 - 4 Hours | ⚠️ Moderate | Inhibitor required to measure prodrug levels. |

Optimized Experimental Protocol

Workflow: Kinetic Stability Assay for Pivoxilsulbactam

This protocol ensures the differentiation between chemical instability and biological metabolism.

Step 1: Stock Preparation

-

Dissolve Pivoxilsulbactam in 100% DMSO or Acetonitrile to a concentration of 10 mM.

-

Why: Aqueous stocks will degrade immediately.

-

-

Store aliquots at -80°C . Avoid repeated freeze-thaw cycles.

Step 2: Buffer/Media Preparation

-

Chemical Stability Arm: Prepare 50 mM HEPES buffer, adjusted to pH 7.4 (physiological proxy) AND 50 mM Acetate buffer, pH 5.0 (stability control).

-

Biological Stability Arm: Thaw plasma/microsomes on ice. Add BNPP (100 µM) to one set of samples 15 minutes prior to drug addition.

Step 3: Incubation

-

Spike stock solution into media (final organic solvent < 1%). Target concentration: 1–10 µM.

-

Incubate at 37°C in a shaking water bath.

-

Timepoints: 0, 15, 30, 60, 120 minutes. Note: Pivoxil esters degrade fast; early timepoints are critical.

Step 4: Quenching (The Critical Step)

-

At each timepoint, transfer aliquot into a tube containing ice-cold Acetonitrile with 1% Formic Acid .

Step 5: Analysis

-

Centrifuge at 4000g for 10 min.

-

Analyze supernatant via LC-MS/MS.

-

Monitor: Pivoxilsulbactam (Analyte) and Sulbactam (Degradant).

Decision Tree: Selecting the Right Conditions

Use this logic flow to design your experiment based on your specific analytical goal.

Figure 2: Experimental design decision tree for handling labile prodrugs.

References

-

PubChem. Sulbactam pivoxil (Compound Summary). National Library of Medicine. Available at: [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[4][5] Nature Reviews Drug Discovery. (Provides foundational mechanisms on pivoxil ester instability and stabilization strategies). Available at: [Link]

-

European Medicines Agency (EMA). Assessment Report: Pivoxil-containing products. (Detailed review of pivalic acid generation and stability concerns). Available at: [Link]

-

Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Springer Science & Business Media. (Reference for phosphate buffer catalysis of ester hydrolysis). Available at: [Link]

Sources

- 1. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.rutgers.edu [sites.rutgers.edu]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Pivoxilsulbactam Stability & Handling

The "Pivoxil Paradox": Stability vs. Activation

Pivoxilsulbactam is a prodrug designed to solve a permeability problem, but in doing so, it introduces a stability challenge.[1] The pivaloyloxymethyl (pivoxil) ester moiety masks the polar carboxyl group of sulbactam, facilitating lipid membrane crossing.[1] However, this ester linkage is chemically programmed to be "fragile"—it must hydrolyze in vivo to release the active drug.[1]

The Core Problem: In laboratory settings, we must prevent this "bio-activation" (hydrolysis) from occurring prematurely in the test tube.[1] Spontaneous degradation is almost exclusively driven by hydrolytic cleavage of the ester bond or opening of the beta-lactam ring , both of which are accelerated by moisture, nucleophilic buffers, and alkaline pH.[1]

Degradation Pathway Visualization

The following diagram illustrates the critical failure points. Note that while enzymatic cleavage is the desired in vivo mechanism, chemical hydrolysis (spontaneous) follows the same structural breakdown.[1]

Figure 1: Mechanistic pathway of spontaneous degradation.[1] The primary risk is the premature cleavage of the pivoxil ester (Red Diamond), releasing the active parent drug before application.[1]

Troubleshooting Guide: Scenario-Based Solutions

This section addresses specific observations reported by researchers working with Pivoxilsulbactam.

Scenario A: "My HPLC peak is splitting or shifting retention time."

Diagnosis: Partial Hydrolysis.[1][2] The pivoxil ester is less polar than the parent sulbactam.[1] If you see a new peak eluting earlier (in reverse-phase chromatography), your sample has likely hydrolyzed into free sulbactam.[1]

-

Root Cause: The pH of your solvent or mobile phase is too high.[1] Ester hydrolysis is base-catalyzed [1].[1][3]

-

The Fix:

Scenario B: "The compound precipitates when added to cell culture media."[1]

Diagnosis: Solubility Shock. Pivoxilsulbactam is hydrophobic (designed for absorption).[1] Rapid addition to aqueous media (like DMEM/RPMI) causes it to crash out before it can dissolve or hydrolyze.[1]

-

Root Cause: High concentration stock added too quickly to aqueous buffer.[1]

-

The Fix:

-

DMSO Step-Down: Dissolve stock in 100% DMSO.

-

Intermediate Dilution: Dilute 1:10 in PBS immediately before adding to media to create a "working solution," or add the DMSO stock dropwise while vortexing the media.

-

Limit Final Concentration: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but high enough to maintain solubility during the transition.

-

Scenario C: "I lost 40% potency after 24 hours at 4°C."

Diagnosis: Spontaneous Hydrolysis in Aqueous Solution.[1] Unlike the solid powder, the solution state is highly unstable at neutral pH.[1]

-

Root Cause: Storage in aqueous buffer (PBS/Tris) at pH 7.4.[1]

-

The Fix:

-

Never store aqueous solutions. Reconstitute immediately before use.[1]

-

pH Adjustment: If short-term storage is unavoidable, adjust pH to 4.5–5.5 (acetate buffer), where the ester is most stable [2].

-

Critical Data: Stability Parameters

The following table summarizes the stability boundaries for Pivoxilsulbactam. Operating outside these zones guarantees degradation.[1]

| Parameter | Safe Zone (Stable) | Danger Zone (Degradation Risk) | Mechanism of Failure |

| pH | 3.0 – 6.0 | > 7.0 or < 2.0 | Base-catalyzed saponification (High pH) or Acid hydrolysis (Low pH) [2].[1] |

| Temperature (Solid) | -20°C (Long term) | > 25°C | Thermal acceleration of ester cleavage.[1] |

| Temperature (Solution) | -80°C (DMSO) | > 4°C (Aqueous) | Hydrolysis rate doubles approx.[1] every 10°C increase.[1] |

| Solvent | Anhydrous DMSO | Water, Methanol (Protics) | Nucleophilic attack by solvent (Solvolysis).[1] |

| Buffer Type | Phosphate, Acetate | Tris, Glycine | Primary amines in Tris can act as nucleophiles, attacking the ester.[1] |

Standard Operating Procedures (SOPs)

SOP-01: Reconstitution of Stock Solutions

Objective: Create a stable stock solution for long-term storage (-80°C).

-

Preparation: Bring the vial of lyophilized Pivoxilsulbactam to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.[1]

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Note: Do not use water or ethanol for stock solutions.[1]

-

-

Dissolution: Add DMSO to achieve a concentration of 10–50 mM. Vortex gently.

-

Tip: If the solution warms up (DMSO exotherm), let it cool before capping to prevent pressure buildup.[1]

-

-

Aliquot: Immediately divide into single-use aliquots (e.g., 20 µL) in amber microtubes.

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

SOP-02: Preparation for In Vitro Assays

Objective: Transfer from stock to assay without precipitation or hydrolysis.[1]

-

Thaw: Thaw one aliquot of DMSO stock at room temperature. Do not refreeze.

-

Buffer Prep: Ensure your assay buffer (e.g., PBS) is at the target temperature.[1]

-

Dilution (The "Fast Mix" Technique):

-

Usage Window: Use the aqueous solution within 30 minutes .

References

-

PubChem. (2025).[1][6] Sulbactam Pivoxil | C14H21NO7S.[1][4][6] National Library of Medicine.[1] [Link][1]

-

ResearchGate. (2025).[1][6] The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. (Analogous pivoxil ester stability data). [Link]

Sources

- 1. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemicalbook.com [chemicalbook.com]

Technical Support Center: Optimizing Pivoxilsulbactam Prodrug Performance

Topic: Optimizing Pivoxilsulbactam Stability & Solubility in Low pH Environments

Introduction: The Prodrug Paradox

Welcome to the Advanced Formulation Support Center. You are likely here because you are observing low bioavailability of Sulbactam despite using its lipophilic prodrug, Pivoxilsulbactam (Sulbactam Pivoxil) .[1]

The central challenge with Pivoxilsulbactam is a delicate "Goldilocks" balance. As a pivaloyloxymethyl ester, it is designed to be lipophilic to cross the intestinal epithelium.[1] However, before it reaches the absorption window (duodenum/jejunum, pH 6.0–7.4), it must survive the harsh, low pH environment of the stomach (pH 1.2–2.0).

The Core Problem: If Pivoxilsulbactam hydrolyzes prematurely in the stomach (acid-catalyzed hydrolysis), it reverts to Sulbactam , which is highly polar and poorly absorbed (Class III/IV). If it remains intact but fails to dissolve (solubility-limited), it passes through the GI tract unabsorbed.

This guide provides technical troubleshooting to optimize the gastric transit phase —ensuring the prodrug arrives at the intestine intact and solubilized .

Module 1: Chemical Stability (The Survival Phase)

Objective: Prevent premature acid-catalyzed hydrolysis in Simulated Gastric Fluid (SGF).

Diagnostic: Is your prodrug degrading in the stomach?

Symptom: High concentration of free Sulbactam detected in dissolution media (pH 1.[1]2) within < 30 minutes.

Root Cause Analysis: While pivaloyloxymethyl esters generally exhibit a U-shaped pH-stability profile (most stable at pH 3–5), extreme acidity (pH < 1.[1]5) can accelerate hydrolysis.[1] This is often exacerbated by specific excipients that increase local micro-environmental acidity or moisture content.[1]

Troubleshooting Protocol: Buffering the Micro-environment

Do not rely solely on the bulk pH of the stomach. You must control the pH inside the dissolving particle.

Step-by-Step Optimization:

-